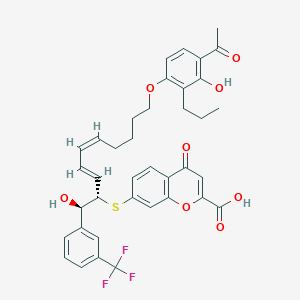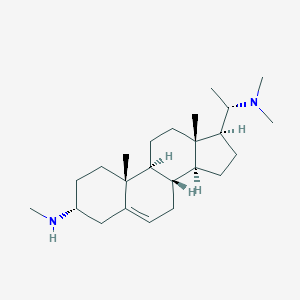![molecular formula C6H12N2O3 B114243 (2R)-2-[(2-azaniumylacetyl)amino]butanoate CAS No. 149751-70-2](/img/structure/B114243.png)
(2R)-2-[(2-azaniumylacetyl)amino]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[(2-azaniumylacetyl)amino]butanoate, also known as AABA, is an amino acid derivative that has been extensively studied in the field of biochemistry and pharmacology. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of (2R)-2-[(2-azaniumylacetyl)amino]butanoate is related to its chemical structure. (2R)-2-[(2-azaniumylacetyl)amino]butanoate is a derivative of the amino acid L-2-aminobutyric acid, and it contains an acetyl group and an amino group. The acetyl group can undergo hydrolysis, releasing acetate ions, while the amino group can undergo deamination, releasing ammonia. These reactions can occur in the presence of specific enzymes, and the resulting products can provide valuable information about enzyme activity and function.
生化和生理效应
(2R)-2-[(2-azaniumylacetyl)amino]butanoate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (2R)-2-[(2-azaniumylacetyl)amino]butanoate has also been found to have antioxidant properties and can scavenge free radicals, reducing oxidative stress in cells. Additionally, (2R)-2-[(2-azaniumylacetyl)amino]butanoate has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using (2R)-2-[(2-azaniumylacetyl)amino]butanoate in lab experiments is its well-established synthesis method. This allows for the production of large quantities of (2R)-2-[(2-azaniumylacetyl)amino]butanoate for research purposes. Additionally, (2R)-2-[(2-azaniumylacetyl)amino]butanoate is a relatively stable compound and can be stored for extended periods without significant degradation. However, one limitation of using (2R)-2-[(2-azaniumylacetyl)amino]butanoate in lab experiments is its limited solubility in water. This can make it difficult to use in certain assays or experiments that require aqueous solutions.
未来方向
There are several future directions for the study of (2R)-2-[(2-azaniumylacetyl)amino]butanoate. One area of research is the study of its potential as a therapeutic agent. (2R)-2-[(2-azaniumylacetyl)amino]butanoate has been shown to have antioxidant and anti-inflammatory effects, which could make it a potential treatment for various diseases. Additionally, the study of (2R)-2-[(2-azaniumylacetyl)amino]butanoate as a substrate for enzymes could provide valuable information about enzyme activity and function. Finally, the development of new synthesis methods for (2R)-2-[(2-azaniumylacetyl)amino]butanoate could provide a more efficient and cost-effective way to produce this compound for research purposes.
Conclusion:
In conclusion, (2R)-2-[(2-azaniumylacetyl)amino]butanoate is a well-studied amino acid derivative that has various biochemical and physiological effects. Its synthesis method is well-established, and it has been found to be a valuable substrate for enzyme kinetics studies. (2R)-2-[(2-azaniumylacetyl)amino]butanoate has potential as a therapeutic agent, and future research in this area could provide valuable insights into its biological activity. Overall, (2R)-2-[(2-azaniumylacetyl)amino]butanoate is a valuable compound for scientific research and has numerous potential applications in the field of biochemistry and pharmacology.
合成方法
(2R)-2-[(2-azaniumylacetyl)amino]butanoate is synthesized through a specific method that involves the reaction between L-2-aminobutyric acid and acetyl chloride. The reaction takes place in the presence of a catalyst and results in the formation of (2R)-2-[(2-azaniumylacetyl)amino]butanoate. This synthesis method has been well-established and is widely used in the production of (2R)-2-[(2-azaniumylacetyl)amino]butanoate for research purposes.
科学研究应用
(2R)-2-[(2-azaniumylacetyl)amino]butanoate has been extensively studied in the field of biochemistry and pharmacology. Its primary application is in the research of enzyme kinetics and the study of the mechanism of action of various enzymes. (2R)-2-[(2-azaniumylacetyl)amino]butanoate is often used as a substrate for enzymes, and its reaction with enzymes can provide valuable information about enzyme activity and function.
属性
CAS 编号 |
149751-70-2 |
|---|---|
产品名称 |
(2R)-2-[(2-azaniumylacetyl)amino]butanoate |
分子式 |
C6H12N2O3 |
分子量 |
160.17 g/mol |
IUPAC 名称 |
(2R)-2-[(2-azaniumylacetyl)amino]butanoate |
InChI |
InChI=1S/C6H12N2O3/c1-2-4(6(10)11)8-5(9)3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m1/s1 |
InChI 键 |
XHUWGEILXFVFMR-SCSAIBSYSA-N |
手性 SMILES |
CC[C@H](C(=O)[O-])NC(=O)C[NH3+] |
SMILES |
CCC(C(=O)[O-])NC(=O)C[NH3+] |
规范 SMILES |
CCC(C(=O)[O-])NC(=O)C[NH3+] |
同义词 |
Butanoic acid, 2-[(aminoacetyl)amino]-, (2R)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



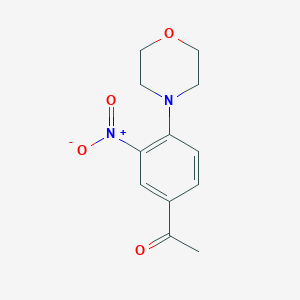
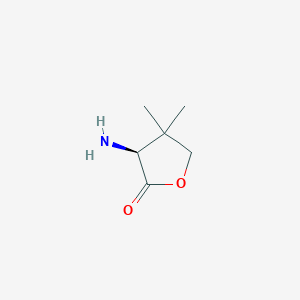
![(2S)-N-[(2S)-4-[(4R)-4-(tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide](/img/structure/B114169.png)
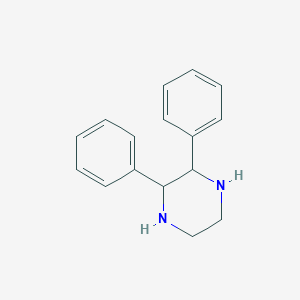
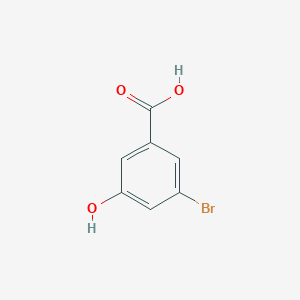
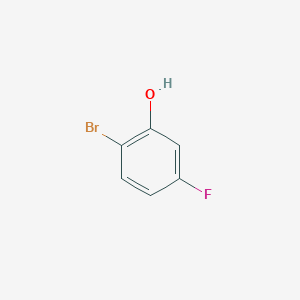
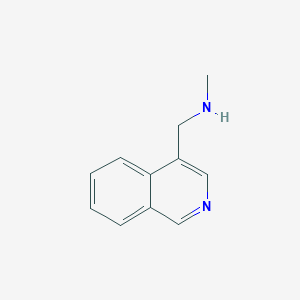
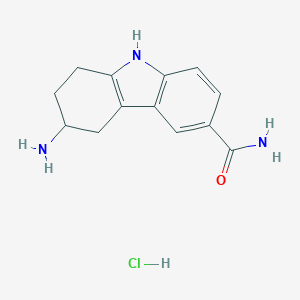
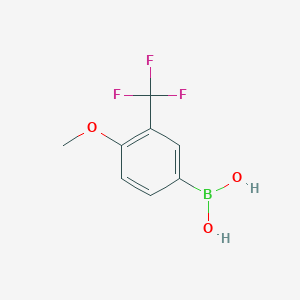
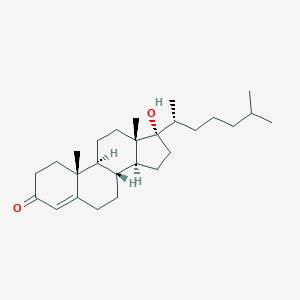
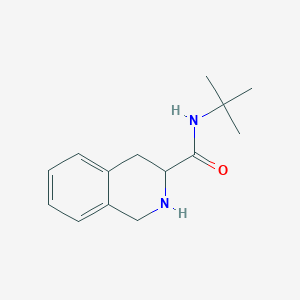
![1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione](/img/structure/B114183.png)
